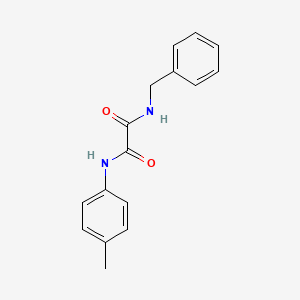

N-benzyl-N'-(4-methylphenyl)ethanediamide

Description

Overview of Ethanediamide (Oxalamide) Chemistry

Ethanediamide, commonly known as oxamide, is the simplest diamide (B1670390) of oxalic acid. It is a white crystalline solid that serves as a fundamental building block in organic synthesis. The ethanediamide structure consists of two amide groups directly bonded to each other, creating a planar and rigid backbone. This structural feature is key to the chemical and physical properties of its derivatives.

Significance of N,N'-Disubstituted Ethanediamide Architectures in Chemical Research

The N,N'-disubstituted ethanediamide scaffold is of considerable interest in several areas of chemical research, primarily due to its ability to form stable, predictable conformations and engage in hydrogen bonding. These characteristics make them valuable in medicinal chemistry, materials science, and catalysis.

In the realm of medicinal chemistry , N,N'-disubstituted ethanediamides have emerged as privileged structures in drug discovery. ontosight.ai Their rigid backbone can effectively present appended functional groups to interact with biological targets such as enzymes and receptors. ontosight.ai Numerous studies have demonstrated their potential as inhibitors of various enzymes implicated in diseases. For instance, certain oxalamide derivatives have been identified as potent inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus. rsc.org Others have shown inhibitory activity against α-glucosidase, a target for anti-diabetic drugs, and indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion. nih.govresearchgate.net The biological activity of these compounds is often attributed to the ability of the oxalamide core to form strong hydrogen bonds with amino acid residues in the active sites of these enzymes. rsc.org

The versatility of the N,N'-disubstituted ethanediamide framework has led to the exploration of its derivatives against a range of therapeutic targets. The following table summarizes the biological activities of some representative N,N'-disubstituted ethanediamides.

| Compound Class | Target Enzyme/Activity | Therapeutic Area |

| Oxalamide derivatives | Neuraminidase Inhibitors | Antiviral (Influenza) rsc.org |

| Substituted Oxalamides | IDO1 Inhibitors | Oncology nih.gov |

| Oxamide Derivatives | α-Glucosidase Inhibitors | Anti-diabetic researchgate.net |

| N,N'-Disubstituted Ethylenediamine Derivatives | Antileishmanial Activity | Antiparasitic nih.govresearchgate.net |

| N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives | Antimicrobial Activity | Antibacterial researchgate.net |

In materials science , the planarity and hydrogen-bonding capabilities of the ethanediamide linkage are exploited in the design of supramolecular assemblies and liquid crystals. The ability of these molecules to self-assemble into ordered structures is a key feature in the development of novel materials with specific optical or electronic properties. For example, triarylamines synthesized via copper-catalyzed cross-coupling reactions using oxalamide ligands have applications in optoelectronic materials. acs.org

Furthermore, in the field of catalysis , N,N'-disubstituted ethanediamides have been successfully employed as ligands for transition metals. The nitrogen and oxygen atoms of the amide groups can coordinate with metal ions, forming stable complexes that can catalyze a variety of organic transformations. This application highlights the electronic versatility of the ethanediamide core.

Given the established significance of the N,N'-disubstituted ethanediamide architecture, N-benzyl-N'-(4-methylphenyl)ethanediamide represents a molecule with potential for further investigation in these and other areas of chemical research. The presence of both a benzyl (B1604629) group and a 4-methylphenyl (p-tolyl) group introduces a combination of aromatic and aliphatic character, which could impart interesting biological and material properties. Future research into the synthesis, characterization, and application of this specific compound would be a valuable addition to the broader understanding of N,N'-disubstituted ethanediamides.

Properties

IUPAC Name |

N-benzyl-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXNROKSSRFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Synthesis for N Benzyl N 4 Methylphenyl Ethanediamide

Established Synthetic Routes to N,N'-Disubstituted Ethanediamides

The formation of the double amide linkage in N,N'-disubstituted ethanediamides is typically achieved through the reaction of a derivative of oxalic acid with appropriate amine precursors. The most common and efficient methods involve the use of highly reactive oxalyl chloride or the less reactive diesters of oxalic acid.

The reaction between oxalyl chloride and primary or secondary amines is a widely used, robust method for synthesizing symmetrical and unsymmetrical N,N'-disubstituted ethanediamides. commonorganicchemistry.comfishersci.it Oxalyl chloride serves as a highly electrophilic C2-synthon, readily undergoing nucleophilic acyl substitution.

The synthesis of N-benzyl-N'-(4-methylphenyl)ethanediamide via this route would involve the sequential or one-pot reaction of oxalyl chloride with benzylamine (B48309) and 4-methylaniline (p-toluidine). The high reactivity of oxalyl chloride allows these reactions to typically proceed rapidly at room temperature or below. commonorganicchemistry.com A crucial aspect of this reaction is the inclusion of a suitable base to neutralize the two equivalents of hydrogen chloride (HCl) gas produced during the amidation steps. fishersci.it Common bases include tertiary amines such as triethylamine (B128534) (TEA) or pyridine, which act as acid scavengers, driving the reaction to completion and preventing the protonation of the amine nucleophile. commonorganicchemistry.com The reaction is generally carried out in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether to avoid unwanted side reactions with the solvent. commonorganicchemistry.comfishersci.it

General Reaction Scheme: (COCl)₂ + H₂N-CH₂-Ph + H₂N-C₆H₄-CH₃ → Ph-CH₂-NH-CO-CO-NH-C₆H₄-CH₃ + 2 HCl

The table below summarizes typical conditions for this synthetic approach.

| Parameter | Conditions | Purpose |

| Electrophile | Oxalyl Chloride | Source of the ethanediamide backbone |

| Nucleophiles | Benzylamine, 4-Methylaniline | Provide the N-substituents |

| Solvent | Dichloromethane (DCM), THF | Aprotic medium for the reaction |

| Base | Triethylamine (TEA), Pyridine | Neutralize HCl byproduct |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |

An alternative, though often less rapid, method for synthesizing N,N'-disubstituted ethanediamides involves the amidation of oxalic acid diesters, such as diethyl oxalate (B1200264) or dimethyl oxalate. sciencemadness.org This route is generally considered a greener alternative to the oxalyl chloride method as it avoids the generation of corrosive HCl gas.

The reaction requires heating the oxalic acid diester with the desired amines, often in the presence of a catalyst or with the removal of the alcohol byproduct (e.g., ethanol) to drive the equilibrium towards the product. googleapis.com This method may require more forcing conditions, such as higher temperatures and longer reaction times, compared to the use of the more reactive oxalyl chloride. sciencemadness.org The reaction can be performed without a solvent or in a high-boiling point solvent. The synthesis of this compound would proceed by reacting diethyl oxalate with benzylamine and 4-methylaniline, likely in a stepwise manner to control the formation of the unsymmetrical product over symmetrical side products.

General Reaction Scheme: EtOOC-COOEt + H₂N-CH₂-Ph + H₂N-C₆H₄-CH₃ → Ph-CH₂-NH-CO-CO-NH-C₆H₄-CH₃ + 2 EtOH

Development of Optimized Synthetic Protocols for this compound

Optimization of the synthesis of this compound focuses on improving yield, purity, and reaction efficiency while minimizing waste. This involves a systematic study of reaction parameters and the exploration of modern synthetic techniques.

The optimization of the synthesis, particularly using the oxalyl chloride route, involves fine-tuning several key parameters. The order of addition of the amine precursors can be critical in maximizing the yield of the desired unsymmetrical product while minimizing the formation of the two possible symmetrical byproducts (N,N'-dibenzylethanediamide and N,N'-bis(4-methylphenyl)ethanediamide).

Key areas for investigation include:

Stoichiometry: Precise control over the molar ratios of oxalyl chloride and the two amines is essential.

Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or -78 °C) can enhance selectivity and reduce the formation of side products.

Solvent Polarity: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Aprotic solvents of varying polarities, such as DCM, THF, and dimethylformamide (DMF), can be screened.

Base Strength: The strength and steric hindrance of the base used for HCl scavenging can impact the reaction. Weaker bases might not be effective, while very bulky bases could influence the reaction rate.

The following table illustrates potential outcomes of varying reaction parameters.

| Parameter Varied | Potential Effect | Rationale |

| Temperature | Increased temperature may decrease selectivity and yield. | Higher energy can lead to faster, less controlled reactions and decomposition. |

| Solvent | Polar aprotic solvents (e.g., DMF) may accelerate the rate. | Better solvation of charged intermediates can stabilize transition states. |

| Order of Addition | Adding the less reactive amine first may improve yield. | Allows the more reactive amine to compete effectively in the second step. |

| Base | Using a non-nucleophilic, hindered base can improve purity. | Prevents the base from competing with the amine in reacting with the acyl chloride. |

Modern synthetic chemistry offers several catalytic and energy-input alternatives to conventional heating methods, which can lead to significant process optimization.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times. youtube.com The direct amidation of carboxylic acids and amines, a related transformation, has been shown to be highly efficient under microwave irradiation, often under solvent-free conditions. nih.govmdpi.com Applying this technology to the synthesis of this compound could drastically reduce reaction times from hours to minutes and potentially allow for solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

The table below provides a comparison between conventional heating and microwave-assisted synthesis for a typical amidation reaction.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Transfer | Conduction/Convection (inefficient) | Direct dielectric heating (efficient) |

| Temperature Gradient | Non-uniform | Uniform |

| Yield | Often lower to moderate | Often higher |

| Side Products | More prevalent due to prolonged heating | Often reduced |

Metal Catalysis: While the reaction of oxalyl chloride is typically very fast and does not require catalysis, metal catalysts can be employed in alternative routes, such as the direct amidation of oxalic acid with amines. Lewis acid catalysts like niobium(V) oxide (Nb₂O₅) have been shown to be effective for the synthesis of diamides from dicarboxylic acids and amines, demonstrating tolerance to water, which is a byproduct of such reactions. nih.gov Transition metal catalysis is a broad field that offers numerous possibilities for forming C-N bonds, and specific catalysts could be developed to facilitate the reaction under even milder conditions or with functional group tolerance. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described above are highly versatile and can be readily adapted to produce a wide array of structural analogues and derivatives of the title compound. By systematically varying the amine precursors, a library of related compounds can be generated for various applications, such as structure-activity relationship (SAR) studies in drug discovery.

Modification of the Benzyl (B1604629) Moiety: By replacing benzylamine with substituted benzylamines (e.g., 4-methoxybenzylamine, 4-chlorobenzylamine), one can introduce different electronic and steric properties to one side of the molecule.

Modification of the Aryl Moiety: Similarly, replacing 4-methylaniline with other substituted anilines (e.g., 4-fluoroaniline, 3-chloroaniline, 4-aminophenol) allows for the exploration of a wide range of functional groups on the aromatic ring.

Introduction of Complex Substituents: More complex amines can also be utilized. For example, research has been conducted on the synthesis of related ethanediamide structures incorporating heterocyclic moieties like piperazine, which can introduce additional points for diversification or alter the physicochemical properties of the molecule. ontosight.ai The synthesis of N-benzyl derivatives containing other functionalities, such as triazoles or pyrimidines, demonstrates the broad applicability of these synthetic strategies to create diverse chemical entities. mdpi.comnih.gov

The general synthetic flexibility allows for the creation of a diverse chemical space around the N-benzyl-N'-(aryl)ethanediamide scaffold, enabling the fine-tuning of its properties for specific applications.

Modification of N-substituent (Benzyl Group)

The benzyl group of this compound is a key site for synthetic modification. Analogs are typically prepared by reacting a suitable N-(4-methylphenyl)ethanediamide precursor with a variety of substituted benzyl halides or their equivalents. This allows for the introduction of diverse functionalities onto the phenyl ring of the benzyl moiety.

The general synthetic approach often involves the benzylation of a primary or secondary amine. nsf.gov In analogous syntheses, such as for N-benzyl-4-methylbenzenesulfonamides, the reaction proceeds via nucleophilic substitution where the amine acts as the nucleophile. nsf.gov Conditions can be tailored to favor SN1-like reactions, particularly when the amine is weakly nucleophilic. nsf.gov

Research on structurally related compounds has demonstrated the synthesis of a range of N-substituted benzyl analogs to probe structure-activity relationships. For instance, in the synthesis of makaluvamine analogs, various substituted benzyl groups were introduced. researchgate.net These modifications include the incorporation of electron-donating and electron-withdrawing groups at different positions on the phenyl ring.

Table 1: Examples of N-Substituted Benzyl Analogs Based on Related Scaffolds

| Substituent on Benzyl Group | Resulting Compound Class | Reference |

|---|---|---|

| 4-Methyl | Makaluvamine Analog | researchgate.net |

| 4-Chloro | Makaluvamine Analog | researchgate.net |

| 4-Fluoro | Makaluvamine Analog | researchgate.net |

These examples from related molecular scaffolds illustrate that the benzyl group can be readily modified. The choice of substituent can significantly influence the biological profile of the resulting molecule. For example, studies on benzyl analogs of makaluvamine showed that 4-methyl, 4-chloro, and 4-fluoro substitutions resulted in compounds with pronounced antiproliferative effects. researchgate.net

Modification of N'-substituent (4-Methylphenyl Group)

The 4-methylphenyl (p-tolyl) group is another primary target for synthetic modification to create a library of derivatives. The synthesis of these analogs typically involves the reaction of a common N-benzyl ethanediamide precursor with a series of substituted anilines. This modular approach allows for the exploration of various substitution patterns on the N'-phenyl ring.

The fundamental structure of the N-(4-methylphenyl)amide portion is a well-studied chemical entity. researchgate.netnih.gov The synthesis of related N-aryl amides can be achieved through standard amidation procedures. The structure of N-(4-methylphenyl)benzamide, for instance, has been characterized, providing foundational knowledge for this class of compounds. researchgate.netnih.gov

Systematic modifications can be made to the phenyl ring to investigate the impact of electronic and steric effects. This can include altering the position and nature of the methyl group or introducing other substituents entirely. Research into other compound series provides examples of such modifications. For instance, the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides involved the use of various substituted phenyl groups to modulate activity. mdpi.com

Table 2: Examples of N'-Aryl Substitutions in Related Compound Series

| N'-Aryl Substituent | Compound Series | Reference |

|---|---|---|

| 4-Fluorophenyl | N-benzyl-ethan-1-imine Oxides | mdpi.com |

| 2,4-Difluorophenyl | N-benzyl-ethan-1-imine Oxides | mdpi.com |

| 4-Fluoro-3-methylphenyl | N-benzyl-ethan-1-imine Oxides | mdpi.com |

These examples highlight that a wide array of commercially available anilines can be incorporated to generate derivatives with modified N'-substituents, enabling a thorough investigation of this chemical space.

Structural Variation of the Ethanediamide Core

Alteration of the central ethanediamide (oxamide) linker represents a more fundamental modification to the core structure of this compound. This can involve changing the length, rigidity, or chemical nature of the diamide (B1670390) core.

One approach is to synthesize analogs with a different diamide backbone. For example, a series of butenediamide analogues, specifically (2E)-N-Benzyl-N′-phenylbut-2-enediamide and (2E)-N,N′-dibenzylbut-2-enediamide, were synthesized. researchgate.net The synthetic route involved the nucleophilic substitution of aromatic amines on a suitable butenedioyl precursor. researchgate.net This demonstrates that the ethanediamide linker can be replaced with other, more constrained or functionalized, diamide units.

Further diversification can be achieved by modifying the groups attached directly to the amide nitrogens, moving beyond simple benzyl and aryl substituents. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2-sulfanyl acetamide (B32628) was achieved by reacting a core heterocyclic structure with various N-substituted-2-bromoacetamides. nih.gov This strategy of coupling pre-functionalized side chains to a central core is a versatile method for creating structural diversity.

Table 3: Examples of Structural Variations of Diamide or Acetamide Cores

| Core Structure | Synthetic Precursors | Resulting Compound Class | Reference |

|---|---|---|---|

| But-2-enediamide | Aromatic amines, butenedioyl precursor | N-Benzyl-N'-phenylbut-2-enediamide analogues | researchgate.net |

These methodologies indicate that the ethanediamide core is not immutable and can be replaced or elaborated upon to access novel chemical scaffolds with potentially different conformational properties and biological activities.

Advanced Spectroscopic and Structural Elucidation Techniques for N Benzyl N 4 Methylphenyl Ethanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Analysis

No specific ¹H or ¹³C NMR spectral data, including chemical shifts or coupling constants, for N-benzyl-N'-(4-methylphenyl)ethanediamide were found. This information is crucial for analyzing the compound's conformational behavior and structure in a solution state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Detailed Infrared (IR) and Raman spectroscopic data, which would provide insight into the compound's functional groups and the nature of its hydrogen bonding interactions, are not available.

X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis

No crystallographic data for this compound could be located. Therefore, an analysis of its solid-state conformation, crystal packing, and specific intermolecular interactions, such as hydrogen bonding motifs, cannot be provided.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Motifs)

Without X-ray diffraction studies, the arrangement of molecules in the crystal lattice and the specific patterns of intermolecular forces remain unknown.

Conformational Analysis in the Crystalline State

The precise three-dimensional shape and orientation of the benzyl (B1604629) and 4-methylphenyl groups in the solid state have not been determined.

Computational and Theoretical Investigations of N Benzyl N 4 Methylphenyl Ethanediamide

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), are routinely used to investigate molecules of similar complexity. However, specific studies applying these methods to N-benzyl-N'-(4-methylphenyl)ethanediamide have not been found.

A frontier molecular orbital analysis for this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For N,N'-disubstituted oxamides, the electronic properties are influenced by the nature of the substituent groups on the nitrogen atoms. The benzyl (B1604629) and 4-methylphenyl groups in the target molecule would be expected to modulate its electronic characteristics through inductive and resonance effects. However, without specific calculations, the precise HOMO-LUMO energies and the resulting energy gap for this compound remain undetermined.

| Property | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is a template. No published data is available to populate it. |

The conformational landscape of this compound would be determined by the rotational barriers around its single bonds, particularly the C-C bond of the ethanediamide backbone and the C-N bonds. Theoretical studies on other N,N'-disubstituted oxalamides have indicated that an antiperiplanar conformation of the two amide groups is often a minimum on the potential energy surface. This preference is due to a combination of steric and electronic factors. For this compound, a detailed potential energy surface map would reveal the relative energies of different conformers and the transition states connecting them. Such a study would provide insight into the molecule's flexibility and the most probable shapes it adopts in different environments. Unfortunately, specific conformational analysis and potential energy surface mapping for this compound are not available in the literature.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. For this compound, it would be possible to theoretically calculate its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies. These predicted spectra are invaluable for confirming the structure of a synthesized compound. The calculations would involve optimizing the molecule's geometry and then computing the relevant spectroscopic properties at a suitable level of theory. However, no such predictive studies for this compound have been published.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts | Data not available |

| ¹³C NMR Chemical Shifts | Data not available |

| Key IR Vibrational Frequencies | Data not available |

| Note: This table is a template. No published data is available to populate it. |

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties

Molecular dynamics (MD) simulations could provide a detailed picture of the behavior of this compound in a solvent. By simulating the movements of the molecule and the surrounding solvent molecules over time, MD can reveal information about its solvation, conformational dynamics, and transport properties. Such simulations would be crucial for understanding how the molecule behaves in a biological or chemical system. The results would depend on the choice of force field and solvent model. At present, there are no published MD simulation studies for this compound.

In Silico Studies of Molecular Recognition and Interactions (e.g., Hydrogen Bond Networks)

The ethanediamide core of this compound contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens). These features suggest that the molecule can participate in hydrogen bonding networks, which are fundamental to molecular recognition processes. In silico docking studies could predict how this molecule might bind to a biological target, such as an enzyme's active site. Such studies would identify the key interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the complex. While the potential for such interactions is clear from the molecule's structure, no specific in silico studies of its molecular recognition properties have been reported.

Reactivity and Mechanistic Studies of N Benzyl N 4 Methylphenyl Ethanediamide

Investigation of Reaction Pathways and Intermediate Species

Currently, there are no specific studies in the public domain that investigate the detailed reaction pathways and intermediate species of N-benzyl-N'-(4-methylphenyl)ethanediamide. General principles of amide chemistry suggest that the compound possesses nucleophilic nitrogen atoms and electrophilic carbonyl carbons. Reactions would likely proceed through tetrahedral intermediates upon nucleophilic attack at the carbonyl centers. However, without specific experimental evidence, any proposed pathway remains speculative.

Regioselective Reactions with Electrophiles or Nucleophiles (e.g., Acetylenic Esters)

There is a lack of specific research on the regioselective reactions of this compound with electrophiles or nucleophiles such as acetylenic esters. While the reactivity of similar N-substituted amides with such reagents has been explored in broader contexts, no literature directly addresses the regioselectivity for this particular molecule. The presence of two distinct amide moieties, one bearing a benzyl (B1604629) group and the other a 4-methylphenyl (p-tolyl) group, suggests that regioselectivity could be a key factor in its reactions, influenced by the electronic and steric differences between these substituents.

Role as a Precursor in Complex Molecule Synthesis

The potential of this compound as a precursor in the synthesis of more complex molecules is not documented in available scientific literature. While oxamides, in general, can serve as building blocks in coordination chemistry and materials science, the specific application of this compound in multi-step syntheses has not been reported.

Chemical Stability and Degradation Pathways in Various Environments

Detailed studies on the chemical stability and degradation pathways of this compound under various environmental conditions (e.g., acidic, basic, oxidative) are not available. The stability of the amide bonds would be a key determinant of its persistence. Hydrolysis under acidic or basic conditions is a probable degradation pathway, which would lead to the formation of oxalic acid, benzylamine (B48309), and p-toluidine. However, the kinetics and specific conditions for these degradation processes have not been experimentally determined for this compound.

Ligand Design and Coordination Chemistry of Ethanediamide Systems

Chelation Properties of the Ethanediamide Moiety

The ethanediamide (or oxamide) moiety is a versatile building block in ligand design, characterized by its ability to coordinate with metal ions in various ways. The core structure, consisting of two amide groups linked by a carbon-carbon single bond, allows for multiple coordination modes. The two nitrogen and two oxygen atoms of the amide groups can act as donor atoms. The chelation behavior is significantly influenced by the nature of the substituents on the amide nitrogen atoms.

In N,N'-disubstituted ethanediamides, the amide groups can exist in either a trans or cis conformation relative to the central C-C bond. The trans conformation is generally more stable due to reduced steric hindrance. However, for chelation to a single metal center, a cis conformation is often required. The ethanediamide moiety can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms, the two nitrogen atoms, or one oxygen and one nitrogen atom. It can also function as a tetradentate ligand or act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. mdpi.com

The presence of benzyl (B1604629) and 4-methylphenyl groups in N-benzyl-N'-(4-methylphenyl)ethanediamide introduces steric bulk that can influence the coordination geometry and the stability of the resulting metal complexes. These aromatic substituents can also engage in non-covalent interactions, such as π-stacking, which can play a role in the formation of supramolecular structures. ontosight.ai Intramolecular hydrogen bonding between the amide N-H and the carbonyl oxygen atoms is also a notable feature in related structures, which can stabilize specific conformations of the ligand. researchgate.net

Table 1: Potential Coordination Modes of the Ethanediamide Moiety

| Coordination Mode | Donor Atoms | Description |

|---|---|---|

| Bidentate | N, N | Coordination through the two nitrogen atoms. |

| Bidentate | O, O | Coordination through the two oxygen atoms. |

| Bidentate | N, O | Coordination through one nitrogen and one oxygen atom. |

Synthesis and Characterization of Metal Complexes utilizing this compound as a Ligand

The synthesis of transition metal complexes with ethanediamide-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, acetonitrile (B52724), and dimethylformamide (DMF).

A general synthetic route would involve dissolving the this compound ligand in a suitable solvent and adding a solution of the transition metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of copper, nickel, cobalt, zinc, etc.). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. The solid product is then collected by filtration, washed, and dried.

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and N-H bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to obtain information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the complex and to confirm its stoichiometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry.

The interaction of ethanediamide ligands with main group elements is less explored compared to transition metals. However, the amide oxygen and nitrogen atoms can also coordinate to Lewis acidic main group elements such as aluminum, tin, and silicon. The synthesis of such complexes would likely follow similar procedures to those used for transition metals, involving the reaction of the ligand with a main group element halide or alkoxide. The resulting complexes would be characterized by similar analytical techniques, with multinuclear NMR (e.g., ²⁷Al, ¹¹⁹Sn) being particularly useful for characterizing the coordination environment of the main group element.

Catalytic Applications of Ethanediamide-Metal Complexes

Metal complexes containing N,N'-disubstituted ethanediamide ligands have the potential to be utilized as catalysts in a variety of organic transformations. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. epfl.ch

In homogeneous catalysis, the metal complex is dissolved in the reaction medium along with the reactants. The ethanediamide ligand can influence the catalytic cycle in several ways:

Steric Effects: The bulky benzyl and 4-methylphenyl groups can create a specific steric environment around the metal center, which can control the access of substrates and influence the stereoselectivity of the reaction.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the ligand can modify the electron density at the metal center, which in turn affects its reactivity and catalytic performance.

Stabilization: The chelation of the ligand to the metal center can stabilize the catalytically active species and prevent its decomposition, leading to a more robust and long-lasting catalyst.

Potential applications for such catalysts could include oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netcore.ac.uk

The evaluation of the catalytic efficiency and selectivity of a new ethanediamide-metal complex would involve a systematic study of a model catalytic reaction. Key parameters that are typically investigated include:

Conversion: The percentage of the starting material that has been converted into products.

Yield: The amount of desired product obtained.

Selectivity: The ratio of the desired product to all other products formed.

Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

Turnover Frequency (TOF): The turnover number per unit time, which is a measure of the catalyst's activity.

These parameters are typically determined by analyzing the reaction mixture at different time intervals using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The influence of various reaction parameters, such as temperature, pressure, solvent, and catalyst loading, would also be investigated to optimize the catalytic process.

Table 2: Factors Influencing Catalytic Performance

| Factor | Description | Potential Impact on this compound Complexes |

|---|---|---|

| Metal Center | The nature of the metal ion (e.g., Pd, Pt, Rh, Cu). | Determines the types of catalytic reactions that can be performed. |

| Ligand Sterics | The size of the benzyl and 4-methylphenyl groups. | Can influence substrate selectivity and enantioselectivity. |

| Ligand Electronics | The electronic properties of the aromatic rings. | Can tune the reactivity of the metal center. |

Based on the scientific literature, there is a lack of specific published research focusing solely on the in vitro biological activities of the chemical compound This compound . The available data pertains to structurally related compounds, such as other ethanediamide derivatives, N-benzyl analogs, and molecules containing a 4-methylphenyl (tolyl) group.

Therefore, it is not possible to provide a detailed, scientifically accurate article with specific data tables and research findings for this compound as requested in the outline. Constructing an article with the specified level of detail would require extrapolating from different molecules, which would be scientifically inaccurate and misleading.

For context, research on related structural classes shows a range of biological activities:

Enzyme Inhibition: Various N-benzyl derivatives have been investigated as inhibitors of enzymes like cholinesterases (including Butyrylcholinesterase), histone deacetylases (HDACs), and epidermal growth factor receptor (EGFR). researchgate.netnih.govnih.gov The general mechanism for enzyme inhibitors often involves binding to the active site, thereby blocking the substrate from binding and preventing the catalytic reaction. nih.gov Topoisomerase II poisons, for example, typically function by stabilizing the complex between the enzyme and DNA, which leads to DNA strand breaks that are cytotoxic. nih.govnih.gov

Antimicrobial Activity: The N-benzyl moiety is present in various compounds with demonstrated antimicrobial properties. researchgate.net For instance, certain N-benzyl benzamides and benzyl phenyl sulfides have shown efficacy against bacteria like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov The proposed mechanisms of action for such compounds can include disruption of the bacterial cell membrane or inhibition of essential enzymes. nih.gov Similarly, other related heterocyclic compounds are explored for their antifungal potential. nih.govmdpi.com

Anti-Inflammatory Effects: Some molecules containing benzyl groups have been shown to possess anti-inflammatory properties. ontosight.ai The mechanism often involves the inhibition of key inflammatory mediators, such as nitric oxide (NO), or the modulation of signaling pathways like nuclear factor-kappa B (NF-κB). koreascience.krnih.gov

While these findings in related compounds are interesting, they cannot be directly attributed to this compound without specific experimental evidence.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Anti-Inflammatory Effects

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Consequently, the inhibition of NO production is a key strategy in the development of anti-inflammatory agents. ugr.esnih.gov Several studies have demonstrated that derivatives of N-benzyl-N'-phenylethanediamide can effectively suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. researchgate.netmdpi.com While specific data for N-benzyl-N'-(4-methylphenyl)ethanediamide is not extensively detailed in the provided context, the activity of analogous compounds suggests a potential for NO inhibition. The mechanism of this inhibition is often linked to the downregulation of iNOS expression at the transcriptional level. rsc.org

Interaction with Inflammatory Pathways

The anti-inflammatory effects of this compound analogs are often attributed to their interaction with critical inflammatory signaling pathways. Notably, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Research on related N-benzyl derivatives has shown that these compounds can inhibit the activation of the NF-κB pathway. nih.gov This inhibition prevents the translocation of the NF-κB protein complex into the nucleus, thereby downregulating the transcription of target inflammatory genes. Furthermore, these compounds have been observed to modulate the MAPK signaling cascade, which plays a crucial role in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.netnih.gov

Structure-Activity Relationship (SAR) Derivations

The biological activity of N-benzyl-N'-(aryl)ethanediamide derivatives is significantly influenced by the nature and position of substituents on both the N-benzyl and N'-aryl moieties. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more potent compounds. nih.gov

Influence of N-substituents and N'-substituents on Biological Activity

Systematic modifications of the N-benzyl and N'-aryl rings have provided valuable insights into the structural requirements for enhanced anti-inflammatory activity.

N'-Aryl Substituents: The substitution pattern on the N'-phenyl ring plays a critical role in modulating the inhibitory activity. For instance, the presence of small, lipophilic groups on the aryl ring can influence the compound's interaction with its biological target. nih.gov Studies on analogous series have shown that the introduction of electron-withdrawing or electron-donating groups at different positions of the phenyl ring can significantly impact the anti-inflammatory potency. nih.govmdpi.com

The following table summarizes the general influence of substituents on the biological activity of N-benzyl-N'-(aryl)ethanediamide analogs based on findings from related chemical series.

| Moiety | Substituent Position | Substituent Type | Influence on Activity |

| N'-Aryl | Para (4-position) | Electron-donating (e.g., -CH3) | Can modulate activity, potency varies with the specific group. |

| Electron-withdrawing (e.g., -F, -Cl) | Often leads to an increase in inhibitory potency. mdpi.com | ||

| Ortho/Meta | Various | Positional changes can significantly alter activity, highlighting the importance of the substitution pattern. | |

| N-Benzyl | Para (4-position) | Various | Substituents can impact potency, with effects depending on the specific group's properties. nih.gov |

Design Principles for Enhanced Activity

Based on the available SAR data for related compounds, several design principles can be proposed to enhance the anti-inflammatory activity of this compound analogs.

Optimization of N'-Aryl Substituents: Further exploration of various substituents on the N'-aryl ring is warranted. Introducing small, electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring has been shown to be a promising strategy in related compound series. nih.govmdpi.com

Bioisosteric Replacement: The ethanediamide linker can be subjected to bioisosteric replacement to improve metabolic stability and oral bioavailability without compromising biological activity.

Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the molecule could lock it into a bioactive conformation, thereby increasing its affinity for the target and enhancing its potency.

By systematically applying these design principles, it is possible to develop new analogs of this compound with improved anti-inflammatory properties.

Advanced Analytical Method Development for N Benzyl N 4 Methylphenyl Ethanediamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating N-benzyl-N'-(4-methylphenyl)ethanediamide from starting materials, by-products, and potential degradants, as well as for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution and versatility. nih.gov

The development of an HPLC method for this compound would involve the systematic optimization of several key parameters. Given the aromatic nature and moderate polarity of the molecule, reversed-phase HPLC would be the most suitable approach.

Key HPLC Method Parameters:

Stationary Phase: A C18 or a phenyl-hexyl column would be a logical starting point. The C18 stationary phase provides general-purpose hydrophobic retention, while a phenyl-hexyl phase could offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous component (like water with a buffer such as phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) would be employed. sigmaaldrich.com The gradient would be optimized to ensure adequate retention of the target compound while providing sharp peaks and good resolution from impurities.

Detection: A UV detector would be highly effective, as the aromatic rings in the molecule are strong chromophores. The detection wavelength would be set at the absorbance maximum of the compound, likely in the 254 nm region, to ensure high sensitivity. sigmaaldrich.com

The purity of a synthesized batch of this compound would be determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area of all components in the chromatogram.

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (e.g., UPLC-QToF-MS/MS) for Characterization and Metabolite Profiling

For unequivocal structural confirmation and the identification of potential metabolites, high-resolution mass spectrometry (HRMS) is essential. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) is a powerful platform for this purpose, offering superior separation efficiency, mass accuracy, and the ability to perform fragmentation studies. omicsonline.orgnih.gov

Structural Characterization: UPLC-QToF-MS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. In MS/MS mode, the parent ion is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, providing definitive evidence of the compound's identity by revealing its constituent parts. For this compound, key fragmentations would be expected at the amide linkages, leading to ions corresponding to the benzylamine (B48309) and 4-methylaniline moieties.

Metabolite Profiling: Metabolic profiling is crucial for understanding the biotransformation of a compound in biological systems. nih.govnih.gov UPLC-QToF-MS is an ideal tool for untargeted metabolomics, allowing for the detection and tentative identification of metabolites in complex biological matrices like plasma or urine. researchgate.net Common metabolic transformations for a molecule like this compound could include hydroxylation of the aromatic rings, oxidation of the methyl group, or N-dealkylation. The high mass accuracy of QToF allows for the determination of the elemental composition of these potential metabolites, providing strong clues to their identity.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data and Potential Metabolites of this compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key MS/MS Fragments (Hypothetical) | Potential Metabolic Reaction |

| This compound | C₁₆H₁₆N₂O₂ | 269.1285 | 269.1283 | 148.07, 121.09, 91.05 | - |

| Metabolite 1 (Hydroxylated) | C₁₆H₁₆N₂O₃ | 285.1234 | 285.1231 | 164.06, 121.09, 107.05 | Aromatic Hydroxylation |

| Metabolite 2 (Oxidized Methyl Group) | C₁₆H₁₆N₂O₃ | 285.1234 | 285.1236 | 148.07, 137.08, 91.05 | Methyl Group Oxidation |

Development of Quantitative Analytical Methods in Research Matrices

Once a compound is sufficiently characterized, quantitative methods are needed to determine its concentration in various research matrices, such as plasma, tissue homogenates, or microsomal incubation assays. tandfonline.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range. researchgate.net

The development of a quantitative LC-MS/MS method involves:

Sample Preparation: An efficient extraction method is required to isolate the analyte from the complex biological matrix and remove interfering substances. acs.org This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Internal Standard Selection: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added to all samples and standards to correct for variability in extraction and instrument response.

MS/MS Optimization: The mass spectrometer is tuned to specifically detect the analyte and IS. This is typically done in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes background noise and enhances sensitivity.

Method Validation: The method must be rigorously validated according to established guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov

Table 3: Illustrative Validation Parameters for a Quantitative LC-MS/MS Assay for this compound in Rat Plasma

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |

| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |

| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | ≤ 8.7% |

| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 97.1% - 106.3% |

| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | ≤ 11.2% |

| Extraction Recovery | Consistent and reproducible | > 85% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N'-(4-methylphenyl)ethanediamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling benzylamine and 4-methylphenylamine derivatives with oxalyl chloride or oxalic acid derivatives. Key steps include:

- Amide bond formation : Reacting benzylamine with oxalyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C) to form the intermediate acyl chloride .

- Coupling with 4-methylphenylamine : Using a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack on the acyl chloride.

- Optimization strategies : Adjusting solvent polarity (DMF vs. dichloromethane), temperature (room temp vs. reflux), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to improve yields (>75%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques :

- NMR : Confirm aromatic protons (δ 6.8–7.4 ppm for benzyl and 4-methylphenyl groups) and amide NH signals (δ 8.1–8.5 ppm) .

- FTIR : Identify C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 325) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT₂A) or dopamine receptors (D₂), given structural analogs' CNS activity .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reported receptor selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding poses with serotonin (PDB: 6A93) vs. dopamine receptors (PDB: 6CM4). Focus on hydrogen bonding (amide NH with Glu/Asp residues) and π-π stacking (benzyl group vs. aromatic receptor pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations) .

- Data reconciliation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer :

- Quality control : Standardize starting materials (e.g., ≥99% purity for benzylamine) and reaction monitoring via TLC .

- Assay normalization : Include positive controls (e.g., clozapine for 5-HT₂A assays) and internal standards (e.g., deuterated analogs in LC-MS) .

- Statistical analysis : Use ANOVA to identify outliers and adjust for inter-experimental variability (p < 0.05) .

Q. How does substituent modification (e.g., halogenation) alter this compound’s pharmacokinetic profile?

- Methodological Answer :

- Synthetic modification : Introduce Cl or F at the 4-methylphenyl group via electrophilic substitution (e.g., Cl₂/FeCl₃) .

- ADMET profiling :

- Lipophilicity : Measure logP via shake-flask method (Cl substitution increases logP by ~0.5) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Experimental variables : Compare cell culture conditions (e.g., serum concentration, passage number) and compound solubility (DMSO vs. cyclodextrin formulations) .

- Mechanistic studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis markers like BAX/BCL-2) in sensitive vs. resistant lines .

- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify IC50 shifts due to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.